molecular formula C7H9IN2O2 B2551949 Methyl 4-iodo-2,5-dimethylpyrazole-3-carboxylate CAS No. 1823584-59-3

Methyl 4-iodo-2,5-dimethylpyrazole-3-carboxylate

Cat. No.: B2551949
CAS No.: 1823584-59-3
M. Wt: 280.065
InChI Key: CCXMXHUJAJUPQL-UHFFFAOYSA-N
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Description

Methyl 4-iodo-2,5-dimethylpyrazole-3-carboxylate is a chemical compound that is widely used in scientific research. It is a pyrazole derivative that has been found to have various applications in the field of medicinal chemistry.

Scientific Research Applications

Structural and Spectral Investigations

Research has focused on the structural and spectral analysis of pyrazole derivatives, which are crucial for understanding their chemical behavior and potential applications in various fields. For example, a study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives highlighted combined experimental and theoretical studies to characterize the compound's structure using NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction techniques. This research is foundational for developing applications based on the structural attributes of such compounds (S. Viveka et al., 2016).

Electrosynthesis Methods

The electrosynthesis of 4-iodo-substituted pyrazoles has been achieved through the iodination of corresponding precursors, demonstrating the efficiency of synthesizing 4-iodo derivatives. This method highlights the importance of donor-acceptor properties of substituents in the pyrazole ring for the synthesis process, which is crucial for developing new compounds with specific characteristics (B. V. Lyalin et al., 2010).

Synthesis and Structural Analysis of Complexes

Highly substituted pyrazole ligands have been synthesized and their complexes with platinum(II) and palladium(II) metal ions studied. This research provides insights into the potential applications of pyrazole derivatives in catalysis and materials science, demonstrating how structural variations affect the properties and reactivities of these complexes (E. Budzisz et al., 2004).

Anticancer and Anti-inflammatory Properties

The biological evaluation of pyrazolopyrimidines derivatives has shown significant anticancer and anti-5-lipoxygenase activities, indicating the potential therapeutic applications of pyrazole derivatives. These findings are crucial for the development of new drugs and therapeutic agents based on pyrazole structures (A. Rahmouni et al., 2016).

Corrosion Inhibition

Pyrazole derivatives have been identified as efficient corrosion inhibitors for mild steel in acidic media, highlighting their potential industrial applications in protecting metals from corrosion. This research demonstrates the practical applications of pyrazole derivatives beyond their biological significance (P. Dohare et al., 2017).

Properties

IUPAC Name

methyl 4-iodo-2,5-dimethylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-4-5(8)6(7(11)12-3)10(2)9-4/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXMXHUJAJUPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1I)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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